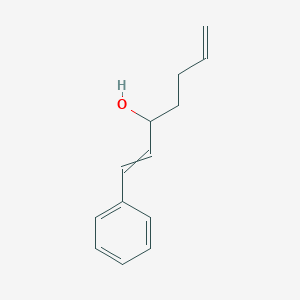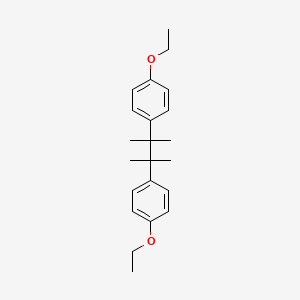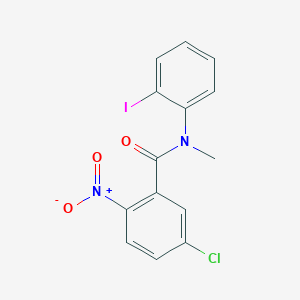
1,3,5-Tribromo-2-(1,1-dibromoethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Tribromo-2-(1,1-dibromoethoxy)benzene is a brominated aromatic compound with the molecular formula C8H5Br5O. This compound is characterized by the presence of three bromine atoms attached to the benzene ring and an additional two bromine atoms attached to an ethoxy group. It is a derivative of 1,3,5-tribromobenzene and is used in various chemical applications due to its unique structure and reactivity .
Preparation Methods
The synthesis of 1,3,5-Tribromo-2-(1,1-dibromoethoxy)benzene can be achieved through several methods. One common approach involves the bromination of 1,3,5-tribromobenzene. The process typically includes the following steps :
-
Bromination of 1,3,5-Tribromobenzene: : This involves the reaction of 1,3,5-tribromobenzene with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure the selective bromination of the ethoxy group.
-
Formation of this compound: : The brominated intermediate is then reacted with ethylene oxide to form the final product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.
Industrial production methods for this compound may involve similar steps but are scaled up to accommodate larger quantities. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity this compound .
Chemical Reactions Analysis
1,3,5-Tribromo-2-(1,1-dibromoethoxy)benzene undergoes various chemical reactions, including:
-
Substitution Reactions: : The bromine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide .
-
Oxidation and Reduction Reactions: : The compound can undergo oxidation reactions to form corresponding quinones or reduction reactions to form less brominated derivatives. Reagents such as potassium permanganate and lithium aluminum hydride are commonly used in these reactions .
-
Coupling Reactions: : The compound can participate in coupling reactions, such as Suzuki and Heck reactions, to form more complex aromatic structures. Palladium catalysts and boronic acids are typically used in these reactions .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
1,3,5-Tribromo-2-(1,1-dibromoethoxy)benzene has several scientific research applications, including:
-
Chemistry: : The compound is used as a building block in the synthesis of more complex organic molecules.
-
Biology: : The compound is used in the study of brominated aromatic compounds’ biological activity. It serves as a model compound for investigating the effects of bromination on biological systems .
-
Medicine: : The compound is explored for its potential use in pharmaceuticals. Its brominated structure may contribute to the development of new drugs with enhanced efficacy and stability .
-
Industry: : The compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the manufacture of polymers and resins .
Mechanism of Action
The mechanism of action of 1,3,5-Tribromo-2-(1,1-dibromoethoxy)benzene involves its interaction with molecular targets and pathways. The bromine atoms on the benzene ring and ethoxy group contribute to its reactivity and ability to form covalent bonds with other molecules .
-
Molecular Targets: : The compound can interact with nucleophilic sites on proteins and enzymes, leading to the formation of covalent adducts. This interaction can alter the function of the target molecules and affect various biological processes .
-
Pathways Involved: : The compound can participate in oxidative stress pathways by generating reactive oxygen species (ROS). This can lead to cellular damage and apoptosis in certain biological systems .
Comparison with Similar Compounds
1,3,5-Tribromo-2-(1,1-dibromoethoxy)benzene can be compared with other similar compounds, such as:
-
1,3,5-Tribromobenzene: : This compound lacks the ethoxy group and has different reactivity and applications. It is used as an intermediate in organic synthesis and as a standard in analytical chemistry .
-
1,3,5-Tris(bromomethyl)benzene: : This compound has three bromomethyl groups instead of bromine atoms. It is used as a cross-linker in the synthesis of polymers and dendrimers.
-
1,3,5-Tribromo-2-iodobenzene: : This compound has an iodine atom instead of the ethoxy group. It is used in the synthesis of iodinated aromatic compounds and as a precursor for radiolabeled molecules .
The uniqueness of this compound lies in its combination of bromine atoms and an ethoxy group, which imparts distinct reactivity and applications compared to other brominated aromatic compounds .
Properties
CAS No. |
830329-11-8 |
|---|---|
Molecular Formula |
C8H5Br5O |
Molecular Weight |
516.64 g/mol |
IUPAC Name |
1,3,5-tribromo-2-(1,1-dibromoethoxy)benzene |
InChI |
InChI=1S/C8H5Br5O/c1-8(12,13)14-7-5(10)2-4(9)3-6(7)11/h2-3H,1H3 |
InChI Key |
WASMOWWWEYKKDO-UHFFFAOYSA-N |
Canonical SMILES |
CC(OC1=C(C=C(C=C1Br)Br)Br)(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethoxy]ethyl prop-2-enoate](/img/structure/B14225527.png)
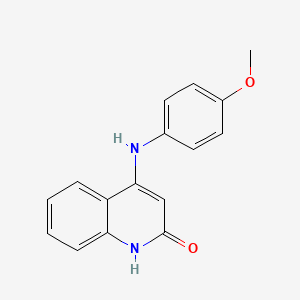
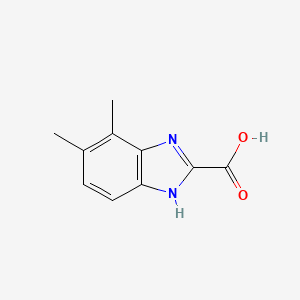
![4-[(4-Methoxyphenyl)(phenanthren-9-YL)methyl]phenol](/img/structure/B14225543.png)
![2-{[4-(Thiomorpholine-4-sulfonyl)phenyl]carbamoyl}benzoic acid](/img/structure/B14225546.png)

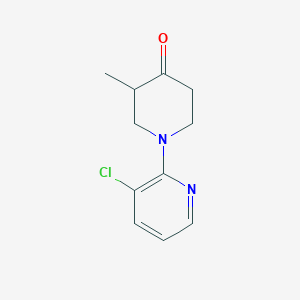
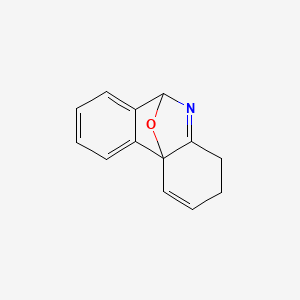
![N-[2-(Octahydroquinolin-1(2H)-yl)ethyl]-3,3-diphenylpropan-1-amine](/img/structure/B14225554.png)
![1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 5-bromo-, 1,1-dimethylethyl ester](/img/structure/B14225560.png)
